Trimethylolpropane triacrylate

Catalog No.
S582131
CAS No.
15625-89-5
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane triacrylate

CAS Number

15625-89-5

Product Name

Trimethylolpropane triacrylate

IUPAC Name

2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3/h5-7H,1-3,8-11H2,4H3

InChI Key

DAKWPKUUDNSNPN-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Solubility

Insoluble in wate

Synonyms

TMPTA, trimethylol propane triacrylate, trimethylolpropane triacrylate

Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Trimethylolpropane triacrylate is a trifunctional acrylate ester monomer derived from trimethylolpropane. Its chemical formula is C15H20O6C_{15}H_{20}O_{6} with a molecular weight of approximately 296.3 g/mol. This compound appears as a light yellow transparent liquid, characterized by its low viscosity and volatility, making it suitable for various industrial applications. It exhibits strong resistance to weathering, chemicals, water, and abrasion, which enhances the durability of products in which it is incorporated .

TMPTA is a skin sensitizer and may cause allergic skin reactions upon prolonged or repeated exposure [, ]. It is also suspected to be an eye irritant []. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling TMPTA [].
  • Ensure proper ventilation in the workspace to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry, and well-ventilated place away from heat and incompatible materials [].

Material Science Research:

  • Polymer Synthesis: TMPT can be used as a crosslinking agent in the synthesis of various polymers. Its ability to form covalent bonds between polymer chains makes it valuable for creating materials with specific properties, such as improved strength, durability, and chemical resistance. Source: National Center for Biotechnology Information (NCBI): )
  • Photopolymerization Studies: TMPT is a photoactive molecule, meaning it can react to light. This property makes it useful in studying photopolymerization processes, which involve the use of light to initiate the formation of polymers. Researchers can use TMPT to investigate the factors influencing photopolymerization reactions and develop new photoreactive materials. Source: ScienceDirect:

Toxicology Research:

  • Investigating potential health effects: Due to its industrial applications, TMPT has been evaluated for potential health hazards. Researchers use TMPT in studies to understand its absorption, metabolism, and potential toxicity in various organisms, including animals and cell cultures. Source: National Toxicology Program (NTP): )
Typical of acrylates. Notably, it can undergo:

  • Free Radical Polymerization: This process involves the formation of long polymer chains when exposed to heat or light, making it ideal for coatings and inks.
  • Michael Addition Reactions: The compound can react with amines, allowing its use in epoxy chemistry to accelerate curing times .
  • Cross-Linking: As a trifunctional monomer, it serves as an effective cross-linker in various formulations, enhancing the mechanical properties of the resulting materials .

While trimethylolpropane triacrylate is primarily used in industrial applications, it has been noted for its potential biological effects. Sensitization has been observed in some workers exposed to this compound, particularly those involved in textile printing and optical fiber manufacturing. Contact dermatitis has been reported in such cases, indicating that while the compound is useful industrially, it may pose risks to certain individuals upon exposure .

The synthesis of trimethylolpropane triacrylate typically involves the esterification of trimethylolpropane with acrylic acid. A common method includes:

  • Reactants: Combine trimethylolpropane (2.44 kg) and acrylic acid (3.93 kg) along with an acid ion exchanger and hydroquinone.
  • Reaction Conditions: Heat the mixture under stirring while passing a stream of air saturated with allyl alcohol through it for approximately 80 hours.
  • Product Recovery: Distill off the solvent and filter to obtain the desired product, which should be pale yellow and clear with a specific viscosity .

Unique FeaturesDiethylene Glycol DimethacrylateDi-functionalDental materials, adhesivesLower cross-link densityTrimethylolpropane DimethacrylateDi-functionalCoatings, adhesivesHigher viscosity than trimethylolpropane triacrylateEthylene Glycol DiacrylateDi-functionalCoatings, sealantsLower reactivity compared to trimethylolpropane triacrylateButanediol DiacrylateDi-functionalInks and coatingsLess hydrophilic than trimethylolpropane triacrylate

Trimethylolpropane triacrylate's trifunctionality provides superior mechanical properties and faster curing times compared to these di-functional alternatives .

Trimethylolpropane triacrylate emerged as an important industrial chemical in the latter half of the 20th century. According to United States International Trade Commission data, TMPTA had already established significant production volumes by the late 1970s, with 1,067,000 pounds reported in 1977 and 1,641,000 pounds in 1978. This rapid adoption reflected the growing industrial need for versatile crosslinking agents and reactive diluents.

Research on TMPTA has evolved substantially over the decades. Early investigations focused primarily on establishing its effectiveness as a crosslinking agent and characterizing its basic properties. As applications expanded, research shifted toward optimizing formulations for specific end uses and addressing performance challenges. By the 1980s and 1990s, increasing awareness of potential health concerns led to more focused toxicological studies, with the National Cancer Institute nominating TMPTA for carcinogenicity studies based on its increasing production, widespread use, and potential for exposure.

In recent years, research has broadened to include more sophisticated aspects of TMPTA chemistry, including nanocomposite applications, green synthesis approaches, and detailed structure-property relationships. The expanding scientific literature reflects TMPTA's continued industrial relevance and the ongoing efforts to balance its performance benefits with safety and sustainability considerations.

Significance in Polymer Science and Industry

TMPTA's unique molecular architecture—featuring three acrylate groups attached to a trimethylolpropane core—has made it a cornerstone in polymer science. This trifunctional structure enables efficient formation of three-dimensional networks, significantly enhancing the performance of various polymer systems. The compound's significance stems from its exceptional combination of properties: rapid polymerization when exposed to energy sources, low volatility during processing, and the ability to impart superior physical and chemical resistance to cured materials.

In the polymer industry, TMPTA serves multiple critical functions:

  • Crosslinking Agent: The three acrylate groups enable efficient formation of highly crosslinked networks, creating materials with enhanced mechanical properties and dimensional stability.

  • Reactive Diluent: TMPTA reduces the viscosity of formulations while actively participating in polymerization reactions, eliminating concerns associated with volatile organic compounds (VOCs).

  • Performance Enhancer: Materials incorporating TMPTA typically exhibit improved weather, chemical, water, and abrasion resistance, extending product lifespans in challenging environments.

Research by Khalid et al. demonstrated that incorporating just 2 wt% of TMPTA in polypropylene-cellulose biocomposites significantly improved tensile strength, flexural modulus, and impact strength. This exemplifies how small amounts of TMPTA can substantially enhance material performance through interfacial crosslinking and improved compatibility between components.

The compound's versatility is further illustrated by its extensive use across diverse industries, including printing (inks and photoresists), construction (concrete and cementitious applications), automotive (headlamps), medical (plastic components), and consumer products (compact discs and hardwood floors).

Current Research Landscape and Challenges

The current research landscape surrounding TMPTA spans multiple interconnected domains, reflecting both its industrial importance and the challenges associated with its use.

A significant focus area is the development of greener synthesis methods. Traditional TMPTA production involves esterification of trimethylolpropane with acrylic acid, often requiring aggressive catalysts and generating substantial waste. Recent innovations include a patented "green synthesis technique" that optimizes catalyst use and implements recycling of reagents, aligning with broader sustainability goals. Research published in 2024 explored the use of heterogeneous catalysts such as Amberlite™ 120 IR (H+) for TMPTA synthesis, demonstrating improvements in both environmental impact and processing efficiency.

Another active research domain concerns TMPTA's health effects. While offering excellent performance characteristics, the compound presents challenges related to skin sensitization and irritation. A comprehensive review by Kirkland and Fowler examined the genotoxicity of TMPTA, concluding that while there is evidence of clastogenicity in vitro, the compound does not appear to be genotoxic in vivo. These findings have important implications for risk assessment and safe handling protocols.

Research into novel applications continues to expand, with recent studies investigating TMPTA's potential in:

  • Nanocomposites: Research on poly(trimethylolpropane triacrylate)/aluminum nanocomposites has revealed promising core-shell structures formed through chemical bonding between TMPTA and nano-aluminum particles.

  • Specialized Chromatography: TMPTA has been used in developing novel organic monolithic stationary phases for high-performance liquid chromatography, opening new possibilities in analytical chemistry.

  • Rubber Technology: TMPTA's application as a vulcanization booster for specialty rubbers represents an emerging area with significant industrial potential.

Despite these advances, researchers face several challenges when working with TMPTA:

  • Balancing Performance and Safety: Optimizing formulations to maintain performance while minimizing potential health concerns remains a significant challenge.

  • Controlling Polymerization: Managing the rapid polymerization of TMPTA, particularly in complex formulations, requires sophisticated techniques and inhibitor systems.

  • Environmental Considerations: Although TMPTA is readily biodegradable, its toxicity to aquatic organisms necessitates careful handling and disposal practices.

  • Regulatory Compliance: Evolving regulations regarding acrylates require continuous monitoring and adaptation of research and development efforts.

These challenges represent opportunities for innovative research approaches that could lead to safer, more efficient applications of TMPTA in the future.

Physical Description

Liquid

Color/Form

Viscous, colorless to tan liquid

XLogP3

2.7

Density

1.11 g/cu cm at 20 °C

LogP

log Kow = 2.75

Odor

Acrylic or pungent odo

UNII

4B67KGL96S

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

5.9X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

Other CAS

15625-89-5

Wikipedia

Trimethylolpropane triacrylate

Methods of Manufacturing

Trimethylolpropane triacrylate is manufactured by esterification of trimethylolpropane; acrylic acid is a known impurity in the technical-grade compound.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE
Ethylenimine and propylenimine react with trifunctional acrylates, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate ... to produce trifunctional aziridines.

Dates

Modify: 2023-08-15

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